molecular formula C28H53KNO5+ B12080096 Potassium cocoyl glycinate

Potassium cocoyl glycinate

Cat. No.: B12080096
M. Wt: 522.8 g/mol
InChI Key: OPYCWZAISQDBFV-TTWKNDKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium cocoyl glycinate is a mild, anionic surfactant derived from coconut oil and glycine. It is widely used in personal care products due to its gentle cleansing properties and compatibility with the skin. This compound is known for its ability to produce a rich, creamy lather while maintaining skin hydration, making it a popular ingredient in shampoos, facial cleansers, and body washes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium cocoyl glycinate is typically synthesized through the reaction of coconut fatty acid chloride with glycine in the presence of potassium hydroxide. The reaction proceeds as follows:

    Acylation: Coconut fatty acid chloride reacts with glycine to form cocoyl glycine.

    Neutralization: The cocoyl glycine is then neutralized with potassium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves:

    Raw Material Preparation: Coconut oil is hydrolyzed to obtain fatty acids, which are then converted to fatty acid chlorides.

    Reaction Process: The fatty acid chlorides are reacted with glycine in a controlled environment to ensure complete conversion.

    Purification: The resulting product is purified to remove any unreacted materials and by-products, ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Potassium cocoyl glycinate primarily undergoes the following types of reactions:

    Hydrolysis: In aqueous solutions, it can hydrolyze to release glycine and coconut fatty acids.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.

    Substitution: Various salts can be used to replace the potassium ion under mild conditions.

Major Products Formed:

    Hydrolysis: Glycine and coconut fatty acids.

    Substitution: Different cocoyl glycinate salts depending on the substituting cation.

Chemistry:

    Surfactant Research: this compound is studied for its surfactant properties, including its ability to reduce surface tension and form micelles.

Biology:

    Skin Compatibility Studies: Research focuses on its mildness and compatibility with human skin, making it suitable for sensitive skin formulations.

Medicine:

    Dermatological Applications: It is explored for use in medicated cleansers and treatments for skin conditions due to its gentle nature.

Industry:

    Personal Care Products: Widely used in shampoos, facial cleansers, and body washes.

    Household Cleaners: Utilized in formulations for mild household cleaning products.

Mechanism of Action

Potassium cocoyl glycinate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing water to mix with oils and dirt, facilitating their removal. The molecular targets include the lipid layers on the skin and hair, where it helps to emulsify and lift away impurities without stripping natural oils. The pathways involved include micelle formation and interaction with skin proteins to maintain hydration and barrier function.

Comparison with Similar Compounds

    Sodium Cocoyl Glycinate: Similar in structure but uses sodium instead of potassium. It also offers mild cleansing but may have different solubility and foaming characteristics.

    Cocamidopropyl Betaine: Another mild surfactant derived from coconut oil, known for its excellent foaming properties and skin compatibility.

    Sodium Lauryl Sulfate: A more aggressive surfactant with stronger cleansing power but can be irritating to the skin.

Uniqueness: Potassium cocoyl glycinate stands out due to its balance of mildness and effective cleansing. It is less irritating compared to harsher surfactants like sodium lauryl sulfate and provides a more luxurious feel compared to other mild surfactants like cocamidopropyl betaine. Its ability to maintain skin hydration while providing effective cleansing makes it unique in personal care formulations.

This compound is a versatile and valuable ingredient in the formulation of gentle yet effective personal care products. Its unique properties and compatibility with the skin make it a preferred choice for many applications in the cosmetic and personal care industry.

Biological Activity

Potassium cocoyl glycinate (PCG) is an amino acid-based surfactant derived from glycine and coconut fatty acids. It is recognized for its mildness, hypoallergenic properties, and multifunctional applications in cosmetic formulations. This article delves into the biological activity of PCG, focusing on its antimicrobial properties, safety profile, and applications in personal care products.

Chemical Structure and Properties

PCG is classified as an anionic surfactant with the molecular formula C14H26O3NK\text{C}_{14}\text{H}_{26}\text{O}_{3}\text{NK} when derived from lauric acid. It exhibits excellent solubility under neutral to alkaline conditions and is known for its high foaming capacity, making it suitable for various cleansing applications . The surfactant's structure allows it to interact effectively with skin and hair, providing a non-stripped feeling after use.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of PCG. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. PCG demonstrates significant efficacy against Gram-negative bacteria, which are often more resistant to conventional antibiotics . The antimicrobial activity is influenced by several factors:

  • pH Sensitivity : The cationic charge density of PCG varies with pH, affecting its interaction with microbial membranes. Higher pH levels generally enhance its antimicrobial effectiveness .
  • Hydrophobicity : The length of the hydrocarbon tail in PCG influences its activity; optimal lengths promote greater antimicrobial action, while excessive elongation may reduce effectiveness .
  • Self-Assembly : PCG can form micelles that enhance its solubilizing properties, which can further contribute to its antimicrobial effects by increasing local concentrations at microbial surfaces .

Safety Profile

PCG has been evaluated for toxicity and safety through various studies:

  • Acute Toxicity : Research indicates that PCG does not exhibit significant acute toxicity when administered orally or dermally. In animal studies, high doses did not result in severe adverse effects or mortality .
  • Genotoxicity : Ames tests have shown that PCG is not mutagenic in bacterial systems, indicating a favorable safety profile concerning genetic damage .
  • Reproductive Effects : Long-term studies have demonstrated no adverse effects on fertility in rats at doses up to 1000 mg/kg/day, suggesting that PCG is safe for use in consumer products .

Applications in Personal Care Products

PCG's unique properties make it a valuable ingredient in various personal care formulations:

  • Cleansers and Soaps : Its mildness makes it suitable for facial cleansers and body washes, providing effective cleansing without stripping natural oils from the skin .
  • Hair Care Products : PCG enhances foam stability and improves the texture of shampoos and conditioners, contributing to a luxurious feel during application .
  • Makeup Removers : Its emulsifying properties allow for effective removal of makeup while maintaining skin hydration .

Case Studies

  • Clinical Study on Skin Health : A controlled study evaluated a skincare system containing PCG over 30 days. Results showed significant improvements in facial moisture and reduction of redness compared to a control group, demonstrating its effectiveness in enhancing skin health .
  • Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial activity of various amino acid-based surfactants, including PCG. Results indicated that PCG exhibited superior antibacterial properties against common skin pathogens compared to traditional surfactants .

Scientific Research Applications

Cosmetic and Personal Care Products

Potassium cocoyl glycinate is widely used in the formulation of cosmetic products due to its gentle cleansing properties. Its applications include:

  • Facial Cleansers : Commonly found in formulations designed for sensitive skin, it provides effective cleansing without stripping the skin of moisture.
  • Shampoos : Utilized in gentle shampoos for all hair types, it helps maintain the hair's natural moisture balance while delivering a rich lather.
  • Body Washes : Its mild nature makes it suitable for body washes that cater to delicate skin, including those for infants.
  • Shaving Creams : It enhances the texture and foam stability of shaving products, providing a smooth glide during shaving.

Safety and Efficacy Studies

Extensive research has been conducted to assess the safety and efficacy of this compound in cosmetic formulations. Key findings include:

  • Irritation Studies : Clinical studies indicate that this compound exhibits low irritation potential. For instance, tests on rabbits showed minimal irritation at concentrations up to 50% .
  • Skin Compatibility : It has been shown to be compatible with various skin types, making it a preferred ingredient in products aimed at sensitive or compromised skin barriers .

Comparative Analysis with Other Surfactants

This compound is often compared with other surfactants to highlight its unique benefits. The following table summarizes key differences:

PropertyThis compoundSodium Lauryl SulfateSodium Cocoyl Glycinate
Mildness Very MildModerateMild
Foaming Ability ExcellentHighModerate
Skin Irritation Potential LowHighModerate
Source Natural (Coconut)SyntheticNatural (Coconut)
Biodegradability HighModerateHigh

Market Trends and Economic Impact

The market for this compound is expanding as consumers increasingly seek gentle and effective personal care products. In 2023, the market was valued at approximately USD xx.x billion with projections indicating continued growth as more brands incorporate this surfactant into their formulations .

Case Study 1: Gentle Facial Cleanser Development

A skincare brand developed a new line of facial cleansers targeting sensitive skin using this compound as the primary surfactant. Clinical trials demonstrated a significant reduction in irritation compared to traditional surfactants like sodium lauryl sulfate. Consumer feedback indicated high satisfaction regarding skin feel post-cleansing.

Case Study 2: Baby Shampoo Formulation

A baby shampoo formulated with this compound was tested for safety and efficacy. Results showed that the product was well-tolerated by infants, with no reports of irritation or allergic reactions during a six-month usage study.

Properties

Molecular Formula

C28H53KNO5+

Molecular Weight

522.8 g/mol

IUPAC Name

potassium;(E)-octadec-9-enoic acid;2-(octanoylamino)acetic acid

InChI

InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1/b10-9+;;

InChI Key

OPYCWZAISQDBFV-TTWKNDKESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+]

Origin of Product

United States

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